molecular formula C16H23N3O4 B4424317 N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N'-PROPYLUREA

N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N'-PROPYLUREA

Cat. No.: B4424317
M. Wt: 321.37 g/mol
InChI Key: WBKOFYQVDZTMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-PROPYLUREA is a synthetic organic compound that features a morpholine ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-PROPYLUREA typically involves the reaction of 4-(2-morpholino-2-oxoethoxy)aniline with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(2-Morpholino-2-oxoethoxy)aniline} + \text{Propyl isocyanate} \rightarrow \text{N-[4-(2-Morpholino-2-oxoethoxy)phenyl]-N’-propylurea} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be optimized to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-PROPYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-PROPYLUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-PROPYLUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-METHYLUREA
  • N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-ETHYLUREA
  • N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-BUTYLUREA

Uniqueness

N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-PROPYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the urea moiety may enhance its stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N’-PROPYLUREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-2-7-17-16(21)18-13-3-5-14(6-4-13)23-12-15(20)19-8-10-22-11-9-19/h3-6H,2,7-12H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKOFYQVDZTMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N'-PROPYLUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N'-PROPYLUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N'-PROPYLUREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N'-PROPYLUREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N'-PROPYLUREA
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]-N'-PROPYLUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.